molecular formula C8H13Cl3N4 B2648372 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1774905-30-4

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B2648372
CAS No.: 1774905-30-4
M. Wt: 271.57
InChI Key: NJAITXQYNUCBED-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as pyrimidines. It is characterized by the presence of a piperazine ring attached to a pyrimidine ring, with a chlorine atom at the 5-position of the pyrimidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of 5-chloropyrimidine with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Cyclization Reactions: The piperazine ring can undergo cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Cyclization Reactions: Catalysts like palladium or copper may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various studies.

    5-(Piperazin-1-yl)pyrimidine hydrochloride: Another similar compound with a piperazine ring attached to a pyrimidine ring.

Uniqueness

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired.

Properties

IUPAC Name

5-chloro-2-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAITXQYNUCBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774905-30-4
Record name 5-chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride
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